molecular formula C9H7BrCl2O2 B12334503 Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

Cat. No.: B12334503
M. Wt: 297.96 g/mol
InChI Key: ZLQQSFBINAEEJE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester: is an organic compound with the molecular formula C9H7BrCl2O2 This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and dichloro groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-(bromomethyl)-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. The bromomethyl and dichloro groups can be modified to create derivatives with potential pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

  • Benzoic acid, 4-bromo-, methyl ester
  • Benzoic acid, 2-bromo-, methyl ester
  • Benzoic acid, 3,5-dichloro-, methyl ester

Comparison: Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester is unique due to the presence of both bromomethyl and dichloro substituents. This combination of substituents imparts distinct reactivity and properties compared to other benzoic acid derivatives. For example, the presence of the bromomethyl group allows for specific nucleophilic substitution reactions that are not possible with simple bromo or dichloro derivatives .

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3,5-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3

InChI Key

ZLQQSFBINAEEJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr

Origin of Product

United States

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